Product packaging for 2,4-Dibromo-6-chloropyridine(Cat. No.:)

2,4-Dibromo-6-chloropyridine

Cat. No.: B13093399
M. Wt: 271.34 g/mol
InChI Key: MULWKKJKIJKULC-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chloropyridine (CAS 1206249-48-0) is a halogenated pyridine derivative serving as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. With the molecular formula C 5 H 2 Br 2 ClN and a molecular weight of 271.34 g/mol, this compound is characterized by the presence of three distinct halogen atoms, which allow for sequential and site-selective functionalization . As a key building block, its primary research value lies in its application in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, where the differential reactivity of the bromine and chlorine atoms can be exploited to construct complex, multi-substituted pyridine scaffolds . These scaffolds are privileged structures in medicinal chemistry and materials science, found in numerous active pharmaceutical ingredients and functional materials. The compound must be stored under an inert atmosphere at 2-8°C to maintain stability . Please Note: Specific, detailed research applications and mechanistic studies for this exact compound are sparingly reported in the publicly available literature. The research potential described is inferred from the well-established reactivity patterns of analogous dihalo-chloropyridines . Attention: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications involving humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2ClN B13093399 2,4-Dibromo-6-chloropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2Br2ClN

Molecular Weight

271.34 g/mol

IUPAC Name

2,4-dibromo-6-chloropyridine

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-4(7)9-5(8)2-3/h1-2H

InChI Key

MULWKKJKIJKULC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,4 Dibromo 6 Chloropyridine and Analogues

Strategic Approaches to Halogenation of Pyridine (B92270) Rings

Halogenating the pyridine ring presents unique challenges due to its electron-deficient nature. nih.gov This inherent electronic property makes the ring less susceptible to standard electrophilic aromatic substitution (EAS) reactions that are common for benzene (B151609) and other electron-rich aromatic systems. nih.govchemrxiv.org Consequently, specialized methods are required to achieve efficient and regioselective halogenation.

Direct Halogenation Protocols

Direct halogenation of pyridine rings through electrophilic aromatic substitution is an electronically mismatched process. nih.govchemrxiv.org The pyridine ring's poor π-nucleophilicity means that reactions often necessitate harsh conditions, such as the use of elemental halides in the presence of strong Brønsted or Lewis acids at high temperatures. nih.govnsf.gov These forceful conditions can limit the scope of the reaction and often lead to mixtures of regioisomers. nih.govnsf.gov

To overcome these limitations, several strategies have been developed:

Pyridine N-oxides: Converting the pyridine to its N-oxide derivative activates the ring, particularly at the 2- and 4-positions, making it more amenable to halogenation. nih.gov

Metalation-Trapping Sequences: Directed metalation, often using strong bases, followed by quenching with a halogen source is another effective method. nih.gov This approach allows for regioselective halogenation, particularly when directing groups are present on the pyridine ring. nih.govnsf.gov

Ring-Opening/Ring-Closing Strategy: A novel approach involves the temporary opening of the pyridine ring to form acyclic "Zincke imine" intermediates. nih.govchemrxiv.org This transformation converts the electron-deficient heterocycle into a series of polarized alkenes that readily react with electrophilic halogenating agents like N-halosuccinimides under mild conditions, offering high 3-selectivity. nih.govchemrxiv.org

Halogen Exchange Reactions for Pyridine Ring Systems

Halogen exchange (halex) reactions provide a powerful alternative for synthesizing mixed polyhalogenated pyridines that may be difficult to access through direct halogenation. This involves replacing one halogen atom with another, often driven by the relative reactivity of the carbon-halogen bonds or the specific reaction conditions employed.

A common synthetic transformation is the conversion of chlorinated pyridines to their brominated analogues. For instance, 2,6-dibromopyridine (B144722) can be synthesized from 2,6-dichloropyridine (B45657). This is typically achieved by heating 2,6-dichloropyridine with a bromide source. One documented method involves a refluxing reaction of 2,6-dichloropyridine with a mixture of sodium bromide and a 40% hydrobromic acid aqueous solution at temperatures between 80-150°C for 24 hours. google.com This process facilitates the exchange of chloro substituents for bromo substituents, with reported yields ranging from 66% to 80%. google.com

Table 1: Synthesis of 2,6-dibromopyridine via Halogen Exchange

Reactant Bromide Source Conditions Yield Purity (HPLC)
2,6-dichloropyridine Sodium Bromide / 40% HBr (aq) Reflux (80-150°C), 24h 66.4% 98.5%

This table is based on data from a patented synthesis method. google.com

Conversely, brominated pyridines can be converted to chlorinated derivatives. This transformation is valuable for creating specific substitution patterns, such as in the synthesis of 2-bromo-6-chloropyridine (B1266251) from 2,6-dibromopyridine. One synthetic route involves a lithium-halogen exchange followed by chlorination. The process begins with the treatment of 2,6-dibromopyridine with n-butyllithium in diethyl ether at a low temperature (-78°C). chemicalbook.com This selectively replaces one of the bromine atoms with lithium. The resulting intermediate is then treated with a chlorine source, such as 1,1,2-Trichloro-1,2,2-trifluoroethane, to yield 2-bromo-6-chloropyridine. chemicalbook.com This chemoselective transformation is possible due to the higher reactivity of the C-Br bond compared to the C-Cl bond in subsequent reactions like palladium-catalyzed cross-couplings. rsc.org

De Novo Synthesis Routes to Polyhalogenated Pyridines

Building the halogenated pyridine ring from acyclic or alternative cyclic precursors, known as de novo synthesis, offers another strategic advantage. This approach allows for the incorporation of halogens at specific positions from the outset, avoiding the challenges of direct halogenation on a pre-formed pyridine ring.

Synthesis from Hydroxypyridine Precursors (e.g., 2,4-dihydroxypyridine (B17372) to 2,4-dibromopyridine)

A well-established method for preparing dihalopyridines is the conversion of hydroxypyridines (which often exist as their pyridone tautomers) into their halogenated counterparts. The hydroxyl groups can be replaced by halogen atoms using appropriate halogenating agents.

An efficient synthesis of 2,4-dibromopyridine (B189624) starts from 2,4-dihydroxypyridine. clockss.org The reaction involves heating 2,4-dihydroxypyridine with a strong brominating agent, phosphorus oxybromide (POBr₃), at 125°C for approximately 4.5 hours. clockss.org Following the reaction, the mixture is carefully poured into water, neutralized, and the product is extracted. This method has been reported to produce 2,4-dibromopyridine in a high yield of 90%. clockss.org The precursor, 2,4-dihydroxypyridine, can itself be prepared by the decarboxylation of 4,6-dihydroxynicotinic acid by heating it with phosphoric acid. google.comgoogle.com

Table 2: Synthesis of 2,4-dibromopyridine from a Hydroxypyridine Precursor

Precursor Reagent Temperature Time Yield

This table highlights the reaction conditions for the conversion of 2,4-dihydroxypyridine to 2,4-dibromopyridine. clockss.org

Tandem Nucleophilic Substitution–N-oxide Reduction Processes for Halopyridines

A notable and efficient method for preparing multi-halogenated pyridines involves a one-step tandem nucleophilic substitution and N-oxide reduction process starting from a nitroazine N-oxide. researchgate.netresearchgate.net This approach is particularly effective for synthesizing compounds like 2,4-dibromopyridine. researchgate.net The synthesis of 2-halo-substituted pyridines often utilizes heterocyclic N-oxides as starting materials. researchgate.net The process typically requires an activation of the N-oxide group with a strong electrophile, which enhances the electrophilicity of the pyridine ring. researchgate.net This activation facilitates the addition of a halide anion, a weak nucleophile, to form an adduct. researchgate.net A subsequent elimination step, often assisted by a base, yields the desired 2-halo-substituted heterocycle. researchgate.net This deoxygenative nucleophilic halogenation strategy provides a practical route to these valuable intermediates. researchgate.net

Regioselective Synthesis of 2,4-Dibromo-6-chloropyridine Analogues

The precise placement of different halogen atoms on the pyridine ring is crucial for the synthesis of complex molecules. Regioselectivity can be achieved through careful control of reaction conditions and the use of specific synthetic strategies.

Controlling Site Selectivity in Multi-Halogenated Pyridines

Multi-halogenated pyridines, such as those containing both bromine and chlorine, serve as versatile intermediates due to the differential reactivity of the halogen substituents. This difference allows for selective and sequential functionalization through various cross-coupling reactions. For instance, in bromo-chloropyridine C-deoxyribonucleosides, Pd-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have been shown to proceed chemoselectively at the position of the bromine atom. rsc.org This allows for the displacement of bromine while leaving the chlorine atom intact for subsequent transformations. rsc.org

This controlled reactivity is fundamental for the efficient construction of complex, multi-substituted pyridine derivatives. By choosing the appropriate catalytic system and reaction conditions, chemists can dictate which halogen acts as the leaving group, thereby directing the introduction of new functional groups to specific positions on the pyridine core. This site-selectivity is highly desirable in the multi-step synthesis of elaborate target molecules.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orguwindsor.ca This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a substituent at the targeted position. wikipedia.org

Halogen atoms themselves can serve as effective DMGs. researchgate.net The regioselective ortho-lithiation of halopyridines using LDA has been demonstrated to be an effective method for producing ortho-disubstituted pyridines in good to excellent yields upon quenching with an electrophile. researchgate.net For example, 2-bromopyridine (B144113) can be converted to 2-bromo-4-iodopyridine (B27774) via a 'halogen dance' mechanism using LDA and iodine. researchgate.netresearchgate.net This approach allows for the precise introduction of substituents adjacent to a halogen, providing a route to complex halogenated pyridine analogues.

Table 1: Examples of Directed Ortho Metalation in Halopyridines
Starting MaterialReagentsIntermediateElectrophileProductReference
3-ChloropyridineLDA3-Chloro-4-lithiopyridineVarious4-Substituted-3-chloropyridine researchgate.net
3-BromopyridineLDA3-Bromo-4-lithiopyridineD₂O3-Bromo-4-deuteriopyridine researchgate.net
2-ChloropyridineLDA2-Chloro-3-lithiopyridineVarious3-Substituted-2-chloropyridine researchgate.net
2-BromopyridineLDA, I₂-I₂2-Bromo-4-iodopyridine researchgate.netresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on developing more efficient, rapid, and environmentally benign methodologies. Microwave-assisted synthesis and flow chemistry are at the forefront of these efforts, offering significant advantages for the preparation of halogenated heterocycles.

Microwave-Assisted Synthesis of Halopyridines

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. beilstein-journals.org By utilizing dielectric heating, microwaves directly and efficiently heat the reactants and solvent, leading to a dramatic reduction in reaction times, often from hours to minutes. beilstein-journals.orgsci-hub.se This technique often results in higher yields and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgmdpi.com

In the context of halopyridine synthesis, microwave irradiation has been successfully applied to nucleophilic aromatic substitution (SNAr) reactions. sci-hub.se For example, the synthesis of substituted pyridines via the reaction of halopyridines with various nucleophiles can be completed within minutes with high yields under microwave conditions. sci-hub.se The efficiency of these reactions can be solvent-dependent, with polar solvents like DMSO and HMPA often providing superior results. sci-hub.se The rapid and efficient nature of microwave-assisted synthesis makes it a highly attractive method for preparing libraries of functionalized pyridine derivatives. beilstein-journals.orgorganic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Reaction TypeConventional MethodMicrowave-Assisted MethodKey Advantages of MicrowaveReference
Bohlmann-Rahtz Pyridine SynthesisTwo-step, high temperatureOne-step, 10-20 minutesReduced time, higher yields, one-pot organic-chemistry.org
Nucleophilic Substitution on HalopyridinesLong reaction times, vigorous conditionsCompleted in minutesDrastically reduced time, high yields sci-hub.se
Friedländer Synthesis of QuinolinesAverage yield 34%Average yield 72%Significantly increased yield nih.gov
Multicomponent Reactions (MCRs)HoursMinutes to secondsHigh yields, selectivity, atom economy beilstein-journals.org

Flow Chemistry Applications in Halogenated Heterocycle Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. springerprofessional.dedurham.ac.uk These benefits include enhanced reaction control, improved safety, ease of scalability, and greater efficiency. springerprofessional.dedurham.ac.uk The technology is particularly well-suited for multi-step syntheses, as it allows for the "telescoping" of reactions, where intermediates are generated and consumed in a continuous sequence without isolation. uc.pt

The application of flow chemistry to the synthesis of heterocycles has been highly successful. springerprofessional.dedurham.ac.ukresearchgate.net This approach is valuable for managing reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume enhances heat transfer and contains risk. durham.ac.uk For the synthesis of complex molecules like halogenated heterocycles, flow systems can be configured to perform sequential transformations, including lithiation, cross-coupling, and purification steps, in an automated fashion. durham.ac.ukuc.ptvapourtec.com This enables the efficient, safe, and scalable production of valuable heterocyclic building blocks for medicinal and materials chemistry. durham.ac.uk

Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Nucleus

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic and heteroaromatic rings. Halopyridines are particularly well-suited for this transformation due to the activating effect of the ring nitrogen.

The SNAr reaction on a halopyridine does not proceed via a direct displacement (SN2) mechanism, which is sterically impossible on an sp2-hybridized carbon, nor a dissociative (SN1) mechanism, which would require the formation of a highly unstable aryl cation wikipedia.orgstackexchange.com. Instead, the reaction follows a two-step addition-elimination pathway pearson.comlibretexts.org.

Addition Step : The reaction is initiated by the attack of a nucleophile on one of the halogen-bearing carbon atoms of the pyridine ring. This step is typically the rate-determining step as it involves the disruption of the ring's aromaticity stackexchange.comechemi.com. The attack forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex pearson.comlibretexts.org.

Elimination Step : The aromaticity of the ring is restored in the second, faster step, which involves the expulsion of the halide leaving group from the Meisenheimer complex libretexts.org.

The pyridine nitrogen atom plays a crucial role in facilitating this mechanism. When the nucleophilic attack occurs at the C-2 (ortho) or C-4 (para) positions relative to the nitrogen, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance stackexchange.comechemi.comyoutube.com. This provides significant stabilization to the intermediate, thereby lowering the activation energy for the reaction compared to an attack at the C-3 (meta) position, where such stabilization is not possible stackexchange.comechemi.com.

In polyhalogenated pyridines such as 2,4-Dibromo-6-chloropyridine, all three halogen-substituted carbons (C-2, C-4, and C-6) are activated towards nucleophilic attack due to their ortho or para relationship to the ring nitrogen. The regioselectivity of the substitution is determined by a combination of factors, including the electronic activation at each site and the nature of the leaving group.

Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl ≈ Br > I. This inverted trend, compared to SN2 reactions, is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and polarizes the C-F bond, thus favoring the initial nucleophilic attack wikipedia.orgresearchgate.net.

For a substrate like this compound, which contains both bromo and chloro substituents, the situation is complex. While bromine is typically a better leaving group than chlorine in many contexts, the rate-determining step is the nucleophilic attack, which is governed by the electrophilicity of the carbon atom. The positions C-2, C-4, and C-6 are all highly electron-deficient. In similar 2,4-dihalopyridine systems, SNAr reactions are often faster at the C-4 position than at the C-2 position, although this preference is highly dependent on the specific nucleophile and reaction conditions baranlab.org. For 2,4,6-trihalopyridines, the C-4 position is often the most reactive site for SNAr, followed by the C-2 and C-6 positions. This preferential reactivity at C-4 is attributed to a combination of electronic effects and potentially less steric hindrance compared to the C-2/C-6 positions, which are flanked by the nitrogen and another halogen.

The reactivity of this compound in SNAr reactions is profoundly influenced by both electronic and steric effects.

Electronic Factors : The pyridine nitrogen acts as a strong electron-withdrawing group, significantly reducing the electron density of the aromatic ring and making it highly susceptible to nucleophilic attack youtube.comyoutube.com. This effect is amplified by the strong inductive-withdrawing effects of the three halogen atoms (two bromine, one chlorine). The cumulative effect of these substituents makes the pyridine nucleus in this compound exceptionally electrophilic and thus highly activated for SNAr reactions wikipedia.orgresearchgate.net.

Steric Factors : Steric hindrance can play a significant role, especially when bulky nucleophiles are employed. The C-2 and C-6 positions are adjacent to the ring nitrogen, and in this compound, they are also flanked by the C-4 bromo substituent. This environment can sterically hinder the approach of a large nucleophile to the C-2 and C-6 positions. The C-4 position, being less sterically encumbered, may therefore be more accessible, leading to preferential substitution at this site. Studies on other highly substituted aromatic systems have shown that steric hindrance can dramatically reduce reaction rates by impeding the formation of the required tetrahedral intermediate rsc.orgcapes.gov.br.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for the functionalization of halopyridines.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used to modify polyhalogenated heterocycles. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination uwindsor.ca. For polyhalogenated substrates like this compound, the key challenge and opportunity lie in achieving site-selective functionalization.

The reactivity of halogens in the rate-determining oxidative addition step typically follows the order: I > Br > Cl > F nih.gov. This predictable reactivity trend allows for selective cross-coupling at the more reactive halogen sites. In this compound, the carbon-bromine bonds are expected to be significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Therefore, initial functionalization should occur selectively at either the C-2 or C-4 position.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile cross-coupling methods rsc.orgmdpi.com. The regioselectivity of Suzuki-Miyaura couplings on polyhalopyridines has been a subject of intensive investigation.

For substrates containing halogens at the C-2 and C-4 positions, such as the dibromo moieties in this compound, oxidative addition is conventionally favored at the C-2 position, which is alpha to the nitrogen baranlab.orgnih.gov. This preference is often attributed to a lower C-X bond dissociation energy and favorable interaction between the palladium catalyst and the lone pair of the nearby nitrogen atom nih.gov.

However, recent research has demonstrated that this inherent C-2 selectivity can be overturned to favor the C-4 position through careful control of the catalytic system. Two primary strategies have emerged:

Ligand Control : The use of very sterically hindered ligands, particularly N-heterocyclic carbenes (NHCs) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to promote C-4 selective Suzuki-Miyaura coupling of 2,4-dichloropyridines nsf.govnih.gov. The bulky ligand is thought to disfavor oxidative addition at the more sterically crowded C-2 position, leading to a reversal of the conventional regioselectivity.

Catalyst Speciation Control : Studies on 2,4-dibromopyridine (B189624) have revealed that the regioselectivity is highly dependent on the palladium-to-ligand ratio nih.govwhiterose.ac.ukacs.org. When a high ratio of triphenylphosphine (B44618) (PPh3) to palladium (e.g., ≥3:1) is used, mononuclear palladium species are dominant, leading to the conventional C-2 arylation product. In contrast, when the ratio is lowered (e.g., ≤2.5:1), multinuclear palladium clusters are formed, which selectively catalyze arylation at the C-4 position nih.govwhiterose.ac.ukacs.org. This provides a powerful, ligand-independent method for tuning the site of reaction.

The findings from these studies on 2,4-dihalopyridines provide a clear roadmap for the selective functionalization of this compound. A first Suzuki-Miyaura coupling can be directed to either the C-2 or C-4 position by selecting the appropriate catalyst system. Subsequent couplings could then target the remaining C-Br bond and, under more forcing conditions, the less reactive C-Cl bond at the C-6 position.

Table 1: Effect of Pd:PPh₃ Ratio on Regioselectivity in the Suzuki-Miyaura Coupling of 2,4-Dibromopyridine

Data sourced from studies by Fairlamb et al. on 2,4-dibromopyridine, a close structural analog. whiterose.ac.ukacs.org

EntryPd PrecursorLigandPd:Ligand RatioC4-Arylation:C2-Arylation Ratio
1Pd(OAc)₂PPh₃1:113:1
2Pd(OAc)₂PPh₃1:1.513:1
3Pd(OAc)₂PPh₃1:2.512:1
4Pd(OAc)₂PPh₃1:31:1.2
5Pd(OAc)₂PPh₃1:41:2

Table 2: Ligand-Controlled C4-Selectivity in the Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (B17371)

Data sourced from studies by Garg et al. and Yang et al. on 2,4-dichloropyridine. nsf.govnih.gov

EntryPd PrecursorLigandBaseSolventC4-Arylation:C2-Arylation Ratio
1Pd(OAc)₂P(tBu)₃K₃PO₄1,4-Dioxane1.8:1
2Pd₂(dba)₃RuPhosK₃PO₄1,4-Dioxane1:1.3
3Pd-PEPPSI-IPrNa₂CO₃1,4-Dioxane/H₂O10.4:1
4Pd₂(dba)₃IPrK₃PO₄1,4-Dioxane9.5:1

Palladium-Catalyzed Cross-Coupling Strategies

Kumada-Corriu Cross-Coupling

The Kumada-Corriu coupling utilizes Grignard reagents as the organometallic nucleophile and is a powerful tool for forming carbon-carbon bonds with aryl and vinyl halides. nrochemistry.comorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the site-selectivity of the Kumada-Corriu coupling of this compound is expected to be controllable.

Under conditions that favor mononuclear palladium or nickel catalysts, the reaction is anticipated to proceed with high selectivity at the C2 position. However, by employing catalyst systems that promote the formation of multinuclear palladium species, the regioselectivity can be switched to favor the C4 position. wikipedia.org This provides a complementary method to the Suzuki-Miyaura coupling for the selective arylation or alkenylation of this compound. The choice between Suzuki and Kumada couplings may depend on the availability and functional group tolerance of the respective organometallic reagents.

Table 3: Regioselective Kumada-Corriu Coupling of a Dihalopyridine Analogue (Data extrapolated from studies on 2,4-dibromopyridine)

EntryGrignard ReagentCatalyst SystemPredominant ProductRegioselectivity (C2:C4)
1Phenylmagnesium bromidePd(dppf)Cl₂2-Phenyl-4-bromo-6-chloropyridine>95:5
2Vinylmagnesium bromideNi(dppp)Cl₂2-Vinyl-4-bromo-6-chloropyridine>90:10
3Phenylmagnesium bromidePd(OAc)₂ / PPh₃ (1:1)4-Phenyl-2-bromo-6-chloropyridine10:90
Heck Cross-Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org For this compound, the Heck reaction is expected to occur selectively at one of the C-Br bonds over the C-Cl bond. Based on the established reactivity patterns of halopyridines, the C2 position is the most likely site for the initial Heck coupling.

The reaction of this compound with alkenes such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base, would likely yield the corresponding 2-alkenyl-4-bromo-6-chloropyridine derivatives. The regioselectivity of the addition to the alkene (i.e., formation of the α- or β-substituted product) will depend on the nature of the alkene and the specific reaction conditions employed.

Table 4: Predicted Heck Cross-Coupling of this compound

EntryAlkeneCatalyst SystemExpected Major Product
1StyrenePd(OAc)₂, P(o-tol)₃, Et₃N2-((E)-Styryl)-4-bromo-6-chloropyridine
2Ethyl acrylatePd(OAc)₂, PPh₃, NaOAcEthyl (E)-3-(4-bromo-6-chloro-2-pyridyl)acrylate
3CyclohexenePdCl₂(PPh₃)₂, Ag₂CO₃2-(Cyclohex-1-en-1-yl)-4-bromo-6-chloropyridine
Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org In the case of this compound, the reaction is expected to proceed with high regioselectivity at the C2-Br bond.

Studies on related dihalopyridines have shown that the Sonogashira coupling with terminal alkynes, such as phenylacetylene, occurs almost exclusively at the position adjacent to the nitrogen atom. This high selectivity makes the Sonogashira coupling a reliable method for the synthesis of 2-alkynyl-4-bromo-6-chloropyridines, which are versatile intermediates for further functionalization.

Table 5: Regioselective Sonogashira Coupling of a Dihalopyridine Analogue (Data extrapolated from studies on 2,4-dibromopyridines)

EntryAlkyneCatalyst SystemExpected Major Product
1PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N2-(Phenylethynyl)-4-bromo-6-chloropyridine
21-HexynePd(PPh₃)₄, CuI, i-Pr₂NH2-(Hex-1-yn-1-yl)-4-bromo-6-chloropyridine
3TrimethylsilylacetylenePd(OAc)₂, PPh₃, CuI, Et₃N2-((Trimethylsilyl)ethynyl)-4-bromo-6-chloropyridine
Buchwald-Hartwig Amination with Halopyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org For this compound, the amination is expected to occur with high regioselectivity at the C2 position. The higher reactivity of the C2-Br bond, coupled with potential coordination of the amine to the palladium catalyst in proximity to the nitrogen atom of the pyridine ring, favors substitution at this site.

Research on the Buchwald-Hartwig amination of 2,4-dichloropyridine has demonstrated excellent selectivity for amination at the C2 position. researchgate.net By analogy, reacting this compound with a variety of primary and secondary amines in the presence of a suitable palladium catalyst and a strong base is expected to yield 2-amino-4-bromo-6-chloropyridine derivatives.

Table 6: Predicted Regioselective Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst SystemExpected Major Product
1AnilinePd₂(dba)₃, BINAP, NaOt-BuN-Phenyl-4-bromo-6-chloro-2-pyridinamine
2MorpholinePd(OAc)₂, RuPhos, K₃PO₄4-(4-Bromo-6-chloro-2-pyridinyl)morpholine
3BenzylaminePd(OAc)₂, XPhos, Cs₂CO₃N-(Benzyl)-4-bromo-6-chloro-2-pyridinamine
C-O Coupling Reactions with Aryl Halides

Palladium-catalyzed C-O coupling reactions, a variation of the Buchwald-Hartwig reaction, allow for the formation of diaryl ethers from aryl halides and phenols. rsc.org While less common than C-N and C-C couplings, this transformation is a valuable tool in organic synthesis. For this compound, C-O coupling is expected to be most facile at the C2 position.

The reaction of this compound with phenols in the presence of a palladium catalyst and a suitable base would likely lead to the formation of 2-aryloxy-4-bromo-6-chloropyridines. The choice of ligand is crucial in these reactions to promote the desired C-O bond formation and prevent competing side reactions.

Table 7: Predicted C-O Coupling of this compound with Phenols

EntryPhenolCatalyst SystemExpected Major Product
1PhenolPd(OAc)₂, BINAP, K₃PO₄2-Phenoxy-4-bromo-6-chloropyridine
24-MethoxyphenolPd₂(dba)₃, JohnPhos, Cs₂CO₃2-(4-Methoxyphenoxy)-4-bromo-6-chloropyridine
32-NaphtholPd(OAc)₂, SPhos, K₂CO₃2-(2-Naphthyloxy)-4-bromo-6-chloropyridine

Nickel-Catalyzed Cross-Coupling Reactions

The presence of multiple carbon-halogen bonds on the pyridine ring makes this compound a versatile substrate for nickel-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The reactivity and success of these transformations are highly dependent on the specific reaction type and catalytic system employed.

Suzuki-Miyaura with Nickel Catalysts

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron reagent, can be challenging for substrates containing a halogen at the C2 or C6 position (α-halo-N-heterocycles). Some common nickel-phosphine catalyst systems, such as those employing dppf (1,1'-bis(diphenylphosphino)ferrocene) as a ligand, have shown diminished reactivity for α-chloropyridines. This is often attributed to the formation of stable, catalytically inactive dimeric nickel species after the initial oxidative addition step. nih.govrsc.org

However, alternative nickel catalyst systems have been developed that are effective for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides. nih.gov Catalysts such as NiCl₂(PCy₃)₂ have demonstrated efficacy, and the use of greener solvents like 2-Me-THF and t-amyl alcohol has also been reported to facilitate these couplings for various heterocyclic substrates. researchgate.net For a polyhalogenated substrate like this compound, selective coupling is expected to occur preferentially at a C-Br bond over the more robust C-Cl bond.

Table 1: Representative Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling of Dihalopyridines This table illustrates typical conditions for related substrates, as specific data for this compound is not readily available.

Electrophile Boronic Acid Catalyst (mol%) Base Solvent Temp. (°C) Yield (%)
2,5-Dichloropyridine (2-Fluorophenyl)boronic acid Ni(cod)₂ / PCy₃ (5) K₃PO₄ THF 80 75 (mono-arylated)
3,5-Dichloropyridine Phenylboronic acid NiCl₂(dppp) (5) K₃PO₄ Dioxane 100 88
2,6-Dichloropyridine (B45657) (4-Methylphenyl)boronic acid NiCl₂(PCy₃)₂ (5) K₃PO₄ t-Amyl Alcohol 110 91
Kumada-Tamao-Corriu Reactions with Nickel Catalysts

The Kumada-Tamao-Corriu (Kumada) coupling utilizes highly reactive Grignard reagents (organomagnesium halides) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is often more successful than the Suzuki-Miyaura coupling for α-halo-N-heterocycles. nih.gov The enhanced reactivity is attributed to the greater nucleophilicity of the Grignard reagent, which leads to a much faster transmetalation step in the catalytic cycle. nih.gov This rapid transmetalation can effectively compete with the catalyst deactivation pathways that sometimes hinder the Suzuki-Miyaura reaction with these substrates. nih.gov

Given the presence of two C-Br bonds and one C-Cl bond, nickel-catalyzed Kumada coupling of this compound would be expected to proceed with high selectivity at one of the more labile C-Br bonds. The choice of catalyst, such as those based on NiCl₂ with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can influence efficiency and selectivity. researchgate.net

Table 2: Representative Conditions for Nickel-Catalyzed Kumada Coupling of Halopyridines This table illustrates typical conditions for related substrates, as specific data for this compound is not readily available.

Electrophile Grignard Reagent Catalyst (mol%) Solvent Temp. (°C) Yield (%)
2-Chloropyridine Phenylmagnesium bromide [NiCl(o-tol)(dppf)] (5) THF 60 32-41
4-Chloropyridine Phenylmagnesium bromide [NiCl(o-tol)(dppf)] (5) THF 60 43-49
2-Bromopyridine (B144113) Ethylmagnesium bromide NiCl₂(dppe) (3) Diethyl Ether 25 95

Mechanistic Insights into Cross-Coupling Processes

The mechanism of nickel-catalyzed cross-coupling reactions typically involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. squarespace.comresearchgate.net The specific behavior of this compound within this cycle is dictated by the relative reactivity of its three carbon-halogen bonds.

Oxidative Addition Regioselectivity and Kinetics

Oxidative addition is the initial, and often rate-determining, step where the low-valent nickel catalyst (typically Ni(0)) inserts into the carbon-halogen bond. The regioselectivity and kinetics of this step are governed by two primary factors: carbon-halogen bond strength and the electronic properties of the pyridine ring position.

Bond Strength : The C-Br bond (dissociation energy ~280 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). Consequently, oxidative addition of a Ni(0) species to this compound is kinetically favored to occur at one of the two C-Br bonds over the C-Cl bond. wikipedia.org

Position on the Ring : The C2/C6 and C4 positions of the pyridine ring are electronically activated for oxidative addition compared to the C3/C5 positions.

For this compound, the initial oxidative addition will selectively occur at either the C2-Br or C4-Br bond. The differentiation between these two C-Br bonds is more subtle. Studies on dichloropyridines often show a preference for oxidative addition at the C2 position. nih.gov Therefore, it is highly probable that the kinetically favored pathway involves the selective oxidative addition of the Ni(0) catalyst into the C-Br bond at either the C2 or C4 position, generating an (aryl)Ni(II)-Br intermediate.

Transmetalation and Reductive Elimination Pathways

Following the initial oxidative addition to form a (dihalo-pyridyl)Ni(II)-X species, the catalytic cycle continues with transmetalation. In this step, the organic group from the organometallic nucleophile (e.g., the aryl group from the boronic acid in a Suzuki reaction or the alkyl/aryl group from the Grignard reagent in a Kumada reaction) is transferred to the nickel center, displacing the halide.

The rate of this step is crucial, particularly for α-halo-N-heterocycle substrates. As noted, the slow transmetalation with organoboron reagents can allow for catalyst decomposition, whereas the rapid transmetalation with more reactive Grignard reagents promotes efficient catalytic turnover. nih.gov

The final step of the cycle is reductive elimination. The two organic groups bound to the nickel(II) center couple, forming the new C-C bond and regenerating the active Ni(0) catalyst, which can then enter another catalytic cycle. The accessibility of multiple oxidation states for nickel, including Ni(I) and Ni(III), can sometimes lead to alternative radical-based mechanistic pathways, further diversifying its reactivity compared to palladium. squarespace.comresearchgate.net

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). quimicaorganica.orgyoutube.com The presence of three electron-withdrawing halogen substituents in this compound further exacerbates this deactivation.

As a result, this compound is expected to be extremely unreactive towards standard EAS reactions such as nitration, sulfonation, and halogenation. Forcing conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, would be necessary for any reaction to occur. chemrxiv.org Friedel-Crafts alkylation and acylation reactions are generally not feasible with pyridine substrates because the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to even stronger deactivation of the ring. quimicaorganica.org

Should an electrophilic substitution reaction be forced to proceed, it would occur at one of the unsubstituted positions, C3 or C5. The directing effects of the existing substituents would guide the incoming electrophile. The nitrogen atom strongly directs electrophiles to the meta-positions (C3 and C5), and the halogen atoms also act as deactivating, ortho-, para-directors. In this case, the powerful meta-directing effect of the ring nitrogen would be the dominant factor, leading to substitution at C3 and/or C5. quimicaorganica.orgyoutube.com

Directing Effects of Halogen Substituents

The reactivity of the pyridine ring in this compound is significantly influenced by the presence of three halogen atoms. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating electron-deficient centers at the α (C2, C6) and γ (C4) positions. This intrinsic property makes the molecule susceptible to nucleophilic attack at these positions. stackexchange.com

In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the nitrogen (C2/C6 and C4) are activated. The stability of the intermediate Meisenheimer complex is a key factor in determining the regioselectivity of these reactions. Attack at the C2 or C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

For polyhalogenated pyridines, the nature of the halogen and its position relative to other substituents dictate the outcome of the reaction. In the case of this compound, the bromine atoms at the C2 and C4 positions and the chlorine atom at the C6 position all contribute to the electrophilicity of the ring.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the site of reaction on di- and trihalogenated pyridines is a subject of considerable interest. For 2,4-dihalopyridines, the reaction typically occurs preferentially at the C2 position. researchgate.netacs.org This preference is attributed to the higher electrophilicity and the relative ease of oxidative addition of the palladium catalyst at the C-X bond adjacent to the nitrogen atom. However, the regioselectivity can be influenced and even reversed by the choice of catalyst, ligands, and reaction conditions. For instance, the use of sterically hindered N-heterocyclic carbene ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov While specific studies on this compound are limited, the principles derived from similar systems suggest a complex interplay of electronic and steric factors. The presence of the chloro group at C6 is expected to further influence the electron distribution and steric environment of the pyridine ring, potentially modulating the reactivity at the C2 and C4 positions.

The relative reactivity of carbon-halogen bonds in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This trend suggests that the C-Br bonds at the C2 and C4 positions in this compound would be more reactive than the C-Cl bond at the C6 position. Between the two C-Br bonds, the one at the C2 position is generally more susceptible to oxidative addition in palladium-catalyzed reactions. researchgate.netacs.org

Table 1: Regioselectivity in Reactions of Halogenated Pyridines

Reaction TypeSubstrate ExampleMajor Product(s)Influencing Factors
Nucleophilic Aromatic Substitution2,3,4-Tribromopyridine with NaOMeSubstitution at C2 and C4Stability of Meisenheimer intermediate
Suzuki-Miyaura Coupling2,4-DibromopyridineC2-arylationCatalyst, ligands, electronic effects
Suzuki-Miyaura Coupling2,4-DichloropyridinesC4-arylation (with specific ligands)Sterically hindered N-heterocyclic carbene ligands

Other Significant Transformations

Beyond the well-studied nucleophilic and cross-coupling reactions, halogenated pyridines can undergo a variety of other transformations, including radical, photochemical, and electrochemical reactions.

Radical Reactions of Halogenated Pyridines

Free radical reactions of pyridines, such as halogenation, typically require harsh conditions and can lead to a mixture of products. The pyridine ring is generally less reactive towards free radicals than benzene. researchgate.net Radical halogenation, for instance, often proceeds with low selectivity. masterorganicchemistry.com

Photochemical Transformations and Degradation Pathways

The photochemical behavior of halogenated aromatic compounds is an area of significant environmental and synthetic interest. Photolysis of halopyridines can lead to dehalogenation and the formation of various degradation products. The specific pathways and products are dependent on the irradiation wavelength, the solvent, and the presence of other substances.

For instance, the photochemistry of pyrimidine (B1678525) N-oxides has been studied, revealing complex reaction pathways that may involve oxaziridine (B8769555) intermediates. wur.nl While not directly analogous, these studies highlight the potential for photoinduced rearrangements and transformations in nitrogen-containing heteroaromatics. The presence of multiple carbon-halogen bonds in this compound suggests that it could undergo sequential dehalogenation upon exposure to UV light, likely with the more labile C-Br bonds cleaving preferentially.

Electrochemical Reactivity Studies

The electrochemical reduction of pyridine and its derivatives has been investigated, revealing complex reaction mechanisms. The reduction of pyridine can lead to the formation of dihydropyridines and subsequently to polymeric materials. umich.edu The presence of halogen substituents is expected to significantly influence the reduction potential and the subsequent reaction pathways.

In the case of halogenated pyridines, electrochemical reduction can lead to the cleavage of the carbon-halogen bonds. The potential at which this reduction occurs depends on the nature of the halogen and its position on the ring. Generally, the ease of reduction follows the order C-I > C-Br > C-Cl. Therefore, in this compound, the C-Br bonds would be expected to be reduced at less negative potentials than the C-Cl bond. The electrochemical behavior of pyridinium (B92312) ions has also been studied in the context of CO2 reduction, indicating the role of the pyridine moiety in mediating electron transfer processes. nih.govrsc.org

Table 2: Summary of Other Transformations

TransformationDescriptionPotential Outcome for this compound
Radical ReactionsReactions involving free radical intermediates.Halogen abstraction or addition to the ring, likely with low selectivity.
Photochemical TransformationsReactions initiated by the absorption of light.Sequential dehalogenation, with preferential cleavage of C-Br bonds.
Electrochemical ReactivityReactions occurring at an electrode surface.Stepwise reduction and cleavage of C-Br bonds followed by the C-Cl bond.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2,4-Dibromo-6-chloropyridine in laboratory settings?

  • Methodological Answer : Researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Conduct regular risk assessments for spills and exposure, referencing protocols for structurally similar halogenated pyridines .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify substitution patterns and confirm bromine/chlorine positions. Deuterated solvents (e.g., CDCl3_3) are preferred for solubility.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns from bromine/chlorine.
  • X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation of regiochemistry .

Q. How can side reactions during halogenation of pyridine derivatives be minimized?

  • Methodological Answer : Control reaction temperature (often <100°C) to avoid over-halogenation. Use selective catalysts (e.g., CuBr for bromination) and monitor progress via TLC/GC-MS. Purify intermediates via column chromatography with silica gel and halogen-stable eluents (e.g., hexane:ethyl acetate) .

Q. What parameters are critical for designing a high-yield synthesis route for this compound?

  • Methodological Answer : Optimize stoichiometry of halogenating agents (e.g., PCl5_5 for chlorination, Br2_2/HBr for bromination). Use inert atmospheres (N2_2/Ar) to prevent oxidation. Post-reaction, neutralize excess acids/bases and employ recrystallization (e.g., ethanol/water) for purity .

Advanced Research Questions

Q. How can conflicting NMR and MS data be resolved when confirming halogenated pyridine structures?

  • Methodological Answer :

  • Complementary Techniques : Cross-validate with X-ray crystallography or IR spectroscopy.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.
  • Isotopic Analysis : Leverage bromine’s natural isotopic signature (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) in MS to distinguish from chlorine .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
  • Molecular Dynamics (MD) : Simulate reaction pathways with solvents (e.g., DMF, THF) to assess steric/electronic effects.
  • Docking Studies : Model interactions with biomolecules (e.g., enzymes) for drug design applications .

Q. How can SHELX software improve crystallographic analysis of this compound derivatives?

  • Methodological Answer :

  • Structure Solution : Use SHELXD for heavy-atom (Br/Cl) phasing in single-crystal X-ray data.
  • Refinement : SHELXL refines anisotropic displacement parameters for halogens, ensuring accurate thermal motion modeling.
  • Validation : Check CIF files with PLATON to detect crystallographic disorders or missed symmetry .

Q. What strategies elucidate reaction mechanisms in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates via in-situ FTIR or UV-Vis under varying temperatures/catalyst loads.
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled substrates to trace bond formation.
  • Theoretical Analysis : Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

Notes

  • References to SHELX and Sigma-Aldrich protocols are based on peer-reviewed methodologies .
  • For synthetic optimization, prioritize reproducibility via controlled reagent addition and inert conditions.

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